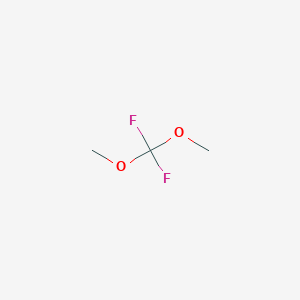
Difluoro(dimethoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(dimethoxy)methane can be synthesized through various methods. One common approach involves the reaction of methanol with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound along with other by-products .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal-based catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Difluoro(dimethoxy)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form difluoromethyl ethers.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethyl ethers, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
Difluoro(dimethoxy)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of difluoro(dimethoxy)methane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable bonds with other molecules. This reactivity is exploited in various chemical reactions and applications, making this compound a valuable compound in scientific research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to difluoro(dimethoxy)methane include:
Difluoromethane: A simpler compound with the formula CH2F2.
Difluoromethyl methyl ether: Another fluorinated ether with similar properties.
1,1-Difluorodimethyl ether: A related compound with two fluorine atoms and two methyl groups.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of both methoxy and difluoro groups in the molecule provides it with distinct chemical properties that are not found in simpler difluoromethanes. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54796-90-6 |
|---|---|
Molecular Formula |
C3H6F2O2 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
difluoro(dimethoxy)methane |
InChI |
InChI=1S/C3H6F2O2/c1-6-3(4,5)7-2/h1-2H3 |
InChI Key |
NUHXSBGTMLLMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















